propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Propyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and an isochromenyl group, which is a fused ring system containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the isochromenyl group through a series of condensation and cyclization reactions. The final step involves the esterification of the carboxylate group with propanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Propyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other benzothiophene derivatives and isochromenyl-containing molecules. Examples include:
- Ethyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H23NO5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
propyl 6-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-3-10-28-23(27)19-16-9-8-13(2)11-18(16)30-21(19)24-20(25)17-12-14-6-4-5-7-15(14)22(26)29-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,25) |
InChI Key |
YBYJEEZZDJRCJX-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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